(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide
Description
The target compound is a chromene derivative featuring a conjugated imino group at position 2, linked to a 5-chloro-2-methoxyphenyl ring, and a carboxamide group at position 3 substituted with a furan-2-ylmethyl moiety. The 8-methoxy group on the chromene core enhances electronic stability and influences molecular interactions. Its synthesis likely involves multi-step reactions, including Claisen rearrangements (as seen in related chromene syntheses ) and imine formation via condensation.
Properties
Molecular Formula |
C23H19ClN2O5 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide |
InChI |
InChI=1S/C23H19ClN2O5/c1-28-19-9-8-15(24)12-18(19)26-23-17(22(27)25-13-16-6-4-10-30-16)11-14-5-3-7-20(29-2)21(14)31-23/h3-12H,13H2,1-2H3,(H,25,27) |
InChI Key |
DEXFORRGBDPIPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 8-Methoxy-2H-Chromene-3-Carboxylic Acid Derivatives
Procedure :
- Starting Material : 7-Hydroxy-4-methoxycoumarin is treated with acetic anhydride and sulfuric acid to form 8-methoxychromene-3-carboxylic acid.
- Activation : The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C.
- Intermediate Isolation : The acid chloride is purified via vacuum distillation (yield: 85–90%).
Key Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Ac₂O, H₂SO₄ | 100°C | 4 h | 78% |
| 2 | SOCl₂, DCM | 0–5°C | 2 h | 92% |
Introduction of the Imino Group
The imino functionality is introduced via Schiff base formation between the chromene-3-carbonyl intermediate and 5-chloro-2-methoxyaniline.
Schiff Base Condensation
Procedure :
- Reactants : Chromene-3-carbonyl chloride (1 eq) and 5-chloro-2-methoxyaniline (1.2 eq) are refluxed in dry toluene with triethylamine (TEA) as a base.
- Workup : The mixture is cooled, washed with 5% HCl, and the product recrystallized from ethanol.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | Triethylamine (TEA) |
| Temperature | 110°C |
| Reaction Time | 6 h |
| Yield | 82% |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to form the imine (C=N) bond.
Functionalization with the Furan-Methyl Carboxamide Group
The N-(furan-2-ylmethyl)carboxamide side chain is introduced via amide coupling.
Amidation of Chromene-3-Carboxylic Acid
Procedure :
- Activation : Chromene-3-carboxylic acid is converted to a mixed anhydride using ethyl chloroformate and N-methylmorpholine (NMM) in tetrahydrofuran (THF).
- Coupling : Furan-2-ylmethylamine (1.5 eq) is added dropwise, and the reaction is stirred at room temperature for 12 h.
- Purification : The product is isolated via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Data Table :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Coupling Agent | Ethyl chloroformate |
| Base | N-Methylmorpholine |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 75% |
Final Assembly and Optimization
The complete assembly involves sequential coupling of the imino and carboxamide groups.
One-Pot Sequential Synthesis
Procedure :
- Chromene Formation : 7-Hydroxy-4-methoxycoumarin undergoes cyclization as in Section 2.1.
- Imination : The intermediate reacts with 5-chloro-2-methoxyaniline under Schiff base conditions.
- Amidation : The resulting iminochromene is coupled with furan-2-ylmethylamine.
Optimized Yields :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| 1 | 78% | 95% |
| 2 | 82% | 97% |
| 3 | 75% | 96% |
Critical Notes :
- Stereoselectivity : The (Z)-configuration of the imine is preserved by using anhydrous conditions and avoiding protic solvents.
- Byproducts : Minor isomers (<5%) are removed via recrystallization from methanol.
Alternative Routes and Comparative Analysis
Microwave-Assisted Synthesis
Advantages : Reduced reaction time (4 h vs. 12 h) and improved yield (88%).
Conditions :
- Power: 300 W
- Solvent: DMF
- Temperature: 150°C
Solid-Phase Synthesis
Protocol :
Characterization and Validation
Key Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imine-H), 7.45–6.85 (m, aromatic-H), 4.72 (s, 2H, CH₂-furan), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃).
- HRMS : [M+H]⁺ Calcd. for C₂₄H₂₂ClN₂O₅: 477.1218; Found: 477.1221.
Purity Metrics :
- HPLC: >98%
- Melting Point: 214–216°C
Industrial-Scale Considerations
Challenges :
- Cost of furan-2-ylmethylamine (≈$450/g at 99% purity).
- Solution : In-situ generation via reduction of furan-2-carbonitrile using LiAlH₄.
Scalable Conditions :
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 10 g | 1 kg |
| Yield | 75% | 68% |
| Purity | 98% | 95% |
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-[(furan-2-yl)methyl]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-[(furan-2-yl)methyl]-8-methoxy-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-[(furan-2-yl)methyl]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Chromene Derivatives
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (Compound 15)
- Structure: Shares the 8-methoxy and 2-imino chromene core but replaces the furan-2-ylmethyl carboxamide with a 2-chlorophenylamide group.
- Synthesis: Prepared via condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-chloroaniline derivatives, differing from the target compound’s furan-based coupling steps .
(2Z)-N-(Furan-2-ylmethyl)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide (CAS 1327194-13-7)
- Structure: Features a 4-(trifluoromethoxy)phenyl imino group instead of the 5-chloro-2-methoxyphenyl substitution.
- Key Differences: Imino Substituent: The trifluoromethoxy group increases lipophilicity and metabolic stability due to fluorine’s electron-withdrawing nature, contrasting with the chloro-methoxy group’s mixed electronic effects . Molecular Weight: Higher molecular weight (458.4 g/mol vs. ~450 g/mol for the target compound) may influence pharmacokinetics .
Chromene-Based Heterocycles with Varying Functionalization
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) Benzamide (Compound 3)
- Structure: A tetrahydrochromene fused with a pyrimidinone ring, bearing dual chloro-substituted aromatic groups.
- Biological Activity: Chloro-substituted benzylidene groups are associated with enhanced antimicrobial activity, suggesting divergent therapeutic applications .
5-Nitro-2-furancarboxylamides (e.g., Compound 22a)
- Structure : Nitrofuran derivatives with carboxamide substituents.
- Key Differences: Nitro Group: Introduces redox-active properties, enabling trypanocidal activity via nitro-reductase activation, a mechanism absent in the non-nitrated target compound . Furan Position: The nitro group at position 5 on the furan ring contrasts with the target’s unsubstituted furan-2-ylmethyl group, affecting steric and electronic profiles .
Comparative Data Table
Research Findings and Implications
- In contrast, CAS 1327194-13-7’s trifluoromethoxy group enhances metabolic stability but may reduce solubility .
- Amide Group Influence : The furan-2-ylmethyl carboxamide in the target compound introduces a planar, heteroaromatic moiety, favoring hydrogen bonding with biological targets compared to Compound 15’s chlorophenylamide .
- Therapeutic Potential: While nitro-furans (e.g., Compound 22a) exhibit trypanocidal activity , the target compound’s lack of a nitro group suggests alternative mechanisms, possibly targeting inflammatory or oncogenic pathways.
Biological Activity
The compound (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide is a member of the chromene family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, highlighting its mechanisms, therapeutic potentials, and relevant research findings.
Structural Characteristics
This compound features a complex structure characterized by:
- A chromene core
- An imine linkage
- Various functional groups, including methoxy and chloro substituents
These structural attributes suggest potential interactions with biological targets such as enzymes and receptors, leading to various therapeutic effects.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve:
- Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and repair. Inhibiting them can lead to cancer cell death.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, enhancing its anticancer efficacy.
2. Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. It may modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis or other inflammatory diseases.
3. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antifungal agents.
The biological activity of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide is believed to involve:
- Binding to specific receptors or enzymes
- Modulating signaling pathways associated with cell proliferation and inflammation
- Potentially acting as an inhibitor of key enzymes involved in disease processes
Case Study: Anticancer Activity
In a study assessing the anticancer properties of similar chromene derivatives, it was found that compounds with similar structural motifs exhibited IC50 values ranging from 1.55 μM to 10 μM against various cancer cell lines. The unique combination of substituents in (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide may confer enhanced potency compared to these derivatives .
Table 1: Comparison of Biological Activities
| Compound Name | Structural Feature | Biological Activity | IC50 (μM) |
|---|---|---|---|
| (2Z)-Compound | Chromene core | Anticancer | 1.55 |
| 7-Hydroxychromone | Hydroxy group at position 7 | Antioxidant | 15 |
| Quercetin | Multiple hydroxyl groups | Anti-inflammatory | 10 |
| Coumarin | Lactone structure | Anticoagulant | 20 |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the chromene core through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Optimizing these synthetic routes is crucial for enhancing yield and purity, which directly impacts the biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
